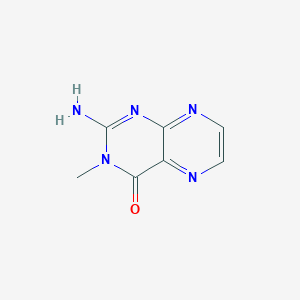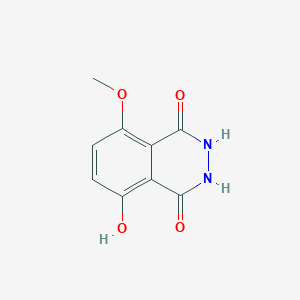![molecular formula C7H6N2O3 B3361957 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-42-4](/img/structure/B3361957.png)
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
概要
説明
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol . This compound features a unique structure that combines a dioxin ring fused with a pyridazine ring, making it an interesting subject for chemical research and applications.
作用機序
Target of Action
Similar compounds have been reported to inhibit bcl-xl proteins , which play a crucial role in regulating cell death and survival.
Mode of Action
For instance, Bcl-xL protein inhibitors can induce apoptosis, a form of programmed cell death .
Biochemical Pathways
If it acts as a bcl-xl protein inhibitor, it could affect pathways related to apoptosis and cell survival .
Result of Action
If it acts as a bcl-xl protein inhibitor, it could induce apoptosis and affect cell survival .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde involves the reduction of butyl 6,7-dihydro[1,4]dioxino[2,3-c]pyridazine-3-carboxylate. This reaction is typically carried out in tetrahydrofuran (THF) at low temperatures, using di-isobutylaluminium hydride as the reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories for scientific studies. The scalability of the synthetic route mentioned above can be adapted for larger-scale production if required.
化学反応の分析
Types of Reactions
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carboxylic acid.
Reduction: 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical sensors.
類似化合物との比較
Similar Compounds
6,7-Dihydro[1,4]dioxino[2,3-c]pyridazine-3-carboxylate: A precursor in the synthesis of 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde.
6,7-Dihydro[1,4]dioxino[2,3-c]pyridazine-3-methanol: A reduced form of the compound.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-4-5-3-6-7(9-8-5)12-2-1-11-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZNYHXZJYLYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyrido[3,2-b]-1,4-oxazin-3-amine](/img/structure/B3361879.png)
![N-[2-(Piperazin-1-yl)ethyl]urea](/img/structure/B3361893.png)






![2-Chlorothieno[3,2-b]pyridine](/img/structure/B3361939.png)

![Thieno[3,2-c]pyridin-2-amine](/img/structure/B3361946.png)

![Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3361965.png)
